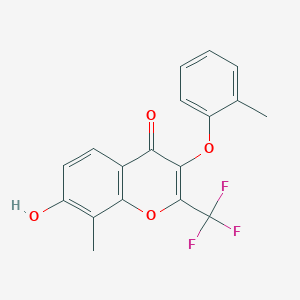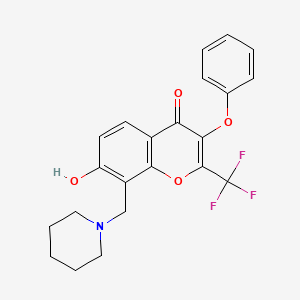![molecular formula C15H11BrClN3O5 B5909951 N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5909951.png)
N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "BCN-NONOate" and is a nitric oxide donor molecule that can be used to study the effects of nitric oxide on various biological systems.
作用機序
BCN-NONOate releases nitric oxide in a controlled manner, which allows researchers to study the effects of nitric oxide on various biological systems. Nitric oxide is a potent vasodilator that can increase blood flow to tissues and organs. It also plays a critical role in neurotransmission and immune response. By releasing nitric oxide in a controlled manner, BCN-NONOate can be used to study the effects of nitric oxide on these processes and to identify potential therapeutic targets for various diseases.
Biochemical and Physiological Effects:
BCN-NONOate has been shown to have a variety of biochemical and physiological effects. It can increase blood flow to tissues and organs, which can be beneficial in the treatment of cardiovascular diseases. It can also modulate neurotransmission, which can be beneficial in the treatment of neurological disorders. Additionally, it can modulate immune response, which can be beneficial in the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of using BCN-NONOate in lab experiments is that it allows researchers to study the effects of nitric oxide in a controlled manner. This can be beneficial in identifying potential therapeutic targets for various diseases. However, there are also limitations to using BCN-NONOate in lab experiments. One limitation is that it can be difficult to control the release of nitric oxide from BCN-NONOate, which can lead to variability in experimental results. Additionally, the effects of BCN-NONOate may be dependent on the specific biological system being studied, which can make it difficult to generalize results across different systems.
将来の方向性
There are many potential future directions for research on BCN-NONOate. One area of research could be to identify the specific biological systems that are most responsive to BCN-NONOate. This could help to identify potential therapeutic targets for various diseases. Additionally, future research could focus on developing new methods for controlling the release of nitric oxide from BCN-NONOate, which could improve the consistency and reproducibility of experimental results. Finally, future research could focus on developing new nitric oxide donor molecules that have improved properties compared to BCN-NONOate, such as increased stability or more precise control over the release of nitric oxide.
合成法
The synthesis of BCN-NONOate involves the reaction of 4-bromo-2-chlorophenol with acetic anhydride to form 4-bromo-2-chlorophenyl acetate. This intermediate is then reacted with 3-nitrobenzenecarboximidamide in the presence of a base to form BCN-NONOate. The synthesis of BCN-NONOate is a complex process that requires careful control of reaction conditions to ensure high yields and purity of the final product.
科学的研究の応用
BCN-NONOate has been used extensively in scientific research to study the effects of nitric oxide on various biological systems. Nitric oxide is an important signaling molecule that plays a critical role in many physiological processes, including vasodilation, neurotransmission, and immune response. BCN-NONOate can be used to study the effects of nitric oxide on these processes and to identify potential therapeutic targets for various diseases.
特性
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-bromo-2-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClN3O5/c16-10-4-5-13(12(17)7-10)24-8-14(21)25-19-15(18)9-2-1-3-11(6-9)20(22)23/h1-7H,8H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJFUWJTNTWWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NOC(=O)COC2=C(C=C(C=C2)Br)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/OC(=O)COC2=C(C=C(C=C2)Br)Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetate](/img/structure/B5909868.png)
![5-(4-chlorophenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5909884.png)

![2-furaldehyde [3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5909913.png)
![2,4-dimethoxybenzaldehyde [5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5909914.png)
![5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5909917.png)
![5-(4-chlorophenyl)-4-[(4-ethoxy-3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909931.png)

![ethyl 2,3-dimethyl-4-oxo-4,5-dihydrothieno[3'',2'':5',6']pyrimido[1',2':1,5]pyrrolo[2,3-b]quinoxaline-6-carboxylate](/img/structure/B5909940.png)
![3-(3-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B5909941.png)

![5-(4-chlorophenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909947.png)
![2-[2-(5-bromo-2-thienyl)vinyl]-8-quinolinol](/img/structure/B5909948.png)

